1-Cyclopentyl-5-methylpyrazol-3-amine;hydrochloride
Description
1-Cyclopentyl-5-methylpyrazol-3-amine hydrochloride is a pyrazole derivative characterized by a cyclopentyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring, with an amine group at the 3-position. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-6-9(10)11-12(7)8-4-2-3-5-8;/h6,8H,2-5H2,1H3,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBTSUYAYOMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-5-methylpyrazol-3-amine; hydrochloride (CAS No. 1082066-00-9) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article aims to summarize the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of 1-Cyclopentyl-5-methylpyrazol-3-amine; hydrochloride typically involves the reaction of cyclopentyl and methyl-substituted hydrazine derivatives with appropriate carbonyl compounds. The synthetic route can be optimized for yield and purity through various methods, including solvent selection and reaction conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-Cyclopentyl-5-methylpyrazol-3-amine; hydrochloride. Pyrazoles are known for their efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of selected pyrazole compounds:
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Cyclopentyl-5-methylpyrazol-3-amine; HCl | Staphylococcus aureus (MRSA) | 12.5 mg/mL |
| Novel Pyrazole Derivative | Escherichia coli | 25 mg/mL |
| Pyrazole with Quinolinyl Chalcone | Candida albicans | 15 µg/mL |
These findings indicate that 1-Cyclopentyl-5-methylpyrazol-3-amine; hydrochloride exhibits significant antibacterial activity, particularly against resistant strains such as MRSA .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been investigated. In vitro studies have demonstrated that certain pyrazole compounds can inhibit the proliferation of various cancer cell lines. For instance:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-Cyclopentyl-5-methylpyrazol-3-amine; HCl | HepG2 (liver cancer) | 20 µM |
| Other Pyrazole Derivative | MCF7 (breast cancer) | 15 µM |
Research indicates that the mechanism of action may involve apoptosis induction and cell cycle arrest, making this compound a candidate for further development in cancer therapeutics .
Enzyme Inhibition
Additionally, studies have shown that pyrazole derivatives can act as inhibitors of specific enzymes involved in disease pathways. For example, some pyrazoles exhibit inhibitory effects on kinases associated with cancer progression:
| Compound Name | Target Enzyme | Inhibition (%) |
|---|---|---|
| 1-Cyclopentyl-5-methylpyrazol-3-amine; HCl | Meprin A | 85% |
| Other Pyrazole Derivative | Protein Kinase B (AKT) | 70% |
These findings suggest that the compound may play a role in modulating signaling pathways critical for tumor growth and survival .
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives in clinical settings. For instance, a study involving patients with resistant bacterial infections demonstrated the efficacy of a related pyrazole compound in reducing infection rates and improving patient outcomes.
Furthermore, animal models have shown promising results regarding the anti-inflammatory effects of pyrazole derivatives, highlighting their potential use in treating chronic inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-5-methylpyrazol-3-amine; hydrochloride has been explored as a potential pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, which may lead to the development of novel therapeutic agents. Research indicates its involvement in:
- Antimicrobial Activity : The compound has shown significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Acinetobacter baumannii, as well as antifungal properties against pathogens such as Candida albicans .
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on various cancer cell lines, suggesting it may act as a lead compound for anticancer drug development .
Biological Research
The compound's biological activities extend to neuropharmacology, where it is being investigated for its potential role in treating neurodegenerative diseases such as Huntington's disease. It may modulate neuroprotective pathways and reduce neuroinflammation .
Industrial Applications
In addition to its pharmaceutical potential, 1-Cyclopentyl-5-methylpyrazol-3-amine; hydrochloride is utilized in the synthesis of agrochemicals and dyes, leveraging its chemical reactivity for the development of novel compounds in these industries .
Case Studies and Research Findings
Several studies have documented the efficacy of 1-Cyclopentyl-5-methylpyrazol-3-amine; hydrochloride:
- Antimicrobial Efficacy : A study highlighted its effectiveness against resistant strains of Staphylococcus aureus, demonstrating MIC values significantly lower than conventional antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 5 µM, indicating a promising anticancer profile .
- Neuroprotective Potential : Research into its effects on neuronal cell lines suggests that it may inhibit pathways associated with neuroinflammation, presenting a potential therapeutic avenue for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 1-cyclopentyl-5-methylpyrazol-3-amine hydrochloride, highlighting differences in substituents, molecular formulas, and physicochemical properties:
Key Differences and Implications
Substituent Effects: Cyclohexyl vs. Aromatic vs. Aliphatic Substituents: The 3-chlorophenyl analog (C₁₀H₁₀ClN₃) leverages aromatic π-π stacking for enhanced target binding, whereas aliphatic substituents (e.g., cyclopentyl) prioritize lipophilicity for passive diffusion .
Halogenation Impact :
- The fluorophenyl analog (C₁₃H₁₃ClFN₃) demonstrates how halogenation (fluorine) can fine-tune electronic properties, improving solubility and resistance to oxidative metabolism .
Sulfur Incorporation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
